1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine rings. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: Shares the piperazine and phenyl groups but lacks the pyrimidine and pyrrolidine rings.
4-(1-Pyrrolidinyl)piperidine: Contains the pyrrolidine and piperidine rings but lacks the pyrimidine and phenyl groups.
Uniqueness
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its combination of three distinct heterocyclic rings, which may contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16(27)17-4-6-18(7-5-17)24-10-12-26(13-11-24)21(28)19-14-20(23-15-22-19)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIDOBRSYFBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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